3-(Difluoromethyl)benzoic acid
Overview
Description
3-(Difluoromethyl)benzoic acid: is an organic compound with the molecular formula C8H6F2O2 . It is a derivative of benzoic acid where two hydrogen atoms on the methyl group are replaced by fluorine atoms. This compound is of significant interest in organic chemistry due to its unique properties imparted by the difluoromethyl group, which can influence the compound’s reactivity and stability.
Mechanism of Action
Target of Action
It is known that benzoic acid derivatives can interact with various biological targets, including enzymes and receptors, influencing their activity .
Mode of Action
It is likely that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic effects, leading to changes in the target’s function .
Biochemical Pathways
Benzoic acid derivatives are known to influence various biochemical pathways, depending on their specific targets .
Pharmacokinetics
The compound is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier, based on its physicochemical properties .
Result of Action
It is known that benzoic acid derivatives can have various effects at the molecular and cellular level, depending on their specific targets .
Action Environment
The action, efficacy, and stability of 3-(Difluoromethyl)benzoic acid can be influenced by various environmental factors . These may include temperature, pH, and the presence of other compounds. The compound is stable under ambient temperature .
Biochemical Analysis
Biochemical Properties
It is known that fluorinated aromatic compounds can often bring about many beneficial effects to the target molecules
Molecular Mechanism
It is known that difluoromethylation processes based on X–CF2H bond formation where X is C (sp), C (sp2), C (sp3), O, N or S, have been a field of research that has benefited from the invention of multiple difluoromethylation reagents
Metabolic Pathways
Benzoic acid acts as a precursor for many primary and secondary metabolites
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Difluoromethyl)benzoic acid typically involves the introduction of the difluoromethyl group into the benzoic acid structure. One common method is the reaction of 3-bromobenzoic acid with difluoromethyl zinc bromide in the presence of a palladium catalyst. The reaction conditions often include a base such as potassium carbonate and a solvent like tetrahydrofuran, under an inert atmosphere .
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-(Difluoromethyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The difluoromethyl group can be reduced under specific conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Electrophilic reagents like bromine or nitrating agents under acidic conditions.
Major Products:
Oxidation: Formation of difluoromethyl ketones or aldehydes.
Reduction: Formation of difluoromethyl alcohols.
Substitution: Formation of halogenated or nitrated derivatives of this compound.
Scientific Research Applications
Chemistry: 3-(Difluoromethyl)benzoic acid is used as a building block in the synthesis of more complex organic molecules. Its unique properties make it valuable in the development of new materials and catalysts.
Biology: In biological research, this compound can be used to study the effects of difluoromethyl groups on biological systems. It can serve as a probe to investigate enzyme interactions and metabolic pathways.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of pharmaceuticals. The difluoromethyl group can enhance the metabolic stability and bioavailability of drug candidates.
Industry: In the industrial sector, this compound is used in the production of agrochemicals, polymers, and specialty chemicals. Its reactivity and stability make it suitable for various industrial processes.
Comparison with Similar Compounds
3-(Trifluoromethyl)benzoic acid: Contains an additional fluorine atom, which can further influence its reactivity and stability.
3-(Chloromethyl)benzoic acid: Contains a chlorine atom instead of fluorine, leading to different chemical properties.
3-(Bromomethyl)benzoic acid: Contains a bromine atom, which can affect its reactivity in substitution reactions.
Uniqueness: 3-(Difluoromethyl)benzoic acid is unique due to the presence of the difluoromethyl group, which imparts distinct electronic and steric effects. These effects can enhance the compound’s stability, reactivity, and interactions with biological targets, making it valuable in various scientific and industrial applications .
Properties
IUPAC Name |
3-(difluoromethyl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F2O2/c9-7(10)5-2-1-3-6(4-5)8(11)12/h1-4,7H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIACRDFNWIGRCX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00560634 | |
Record name | 3-(Difluoromethyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00560634 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55805-20-4 | |
Record name | 3-(Difluoromethyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00560634 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(difluoromethyl)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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